molecular formula C20H27N5O3S B11254641 4-{6-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine

4-{6-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine

Cat. No.: B11254641
M. Wt: 417.5 g/mol
InChI Key: FQAUCTKHNXMJID-UHFFFAOYSA-N
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Description

4-{6-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a 2,4-dimethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine typically involves multi-step organic synthesis techniques. The process begins with the preparation of the piperazine derivative, which is then reacted with a pyridazine derivative under controlled conditions. The final step involves the introduction of the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{6-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{6-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies and biochemical assays are used to elucidate the pathways involved and to identify the precise molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds share the piperazine ring and exhibit similar biological activities.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have a similar pyridazine ring and are studied for their anti-tubercular activity.

Uniqueness

4-{6-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine is unique due to the presence of the 2,4-dimethylbenzenesulfonyl group, which imparts specific chemical and biological properties. Its combination of morpholine, piperazine, and pyridazine rings makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H27N5O3S

Molecular Weight

417.5 g/mol

IUPAC Name

4-[6-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C20H27N5O3S/c1-16-3-4-18(17(2)15-16)29(26,27)25-9-7-23(8-10-25)19-5-6-20(22-21-19)24-11-13-28-14-12-24/h3-6,15H,7-14H2,1-2H3

InChI Key

FQAUCTKHNXMJID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)C

Origin of Product

United States

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